molecular formula C14H19ClN2O3S2 B2721133 5-chloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 1235007-37-0

5-chloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No. B2721133
CAS RN: 1235007-37-0
M. Wt: 362.89
InChI Key: UONQIELWVBOICY-UHFFFAOYSA-N
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Description

“5-chloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C14H19ClN2O3S2 and a molecular weight of 362.89. It has been mentioned in the context of antithrombotic research .


Synthesis Analysis

While specific synthesis details for this compound were not found, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is a technique that could potentially be relevant .


Molecular Structure Analysis

The X-ray crystal structure of a similar compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Studies have explored the reactions of chloro-containing compounds with alkylamines, leading to novel syntheses. For example, reactions of 5-(arylimino)-4-chloro-5H-1,2,3-dithiazoles with alkylamines resulted in (arylimino)-cyanomethyl alkylamino disulfides, showcasing innovative pathways for creating sulfur-containing molecules (Lee & Kim, 1993).

Pharmacological Applications

  • Research on indole-2-carboxamides, which share a functional group similarity with the compound of interest, has revealed key structural requirements for allosteric modulation of cannabinoid type 1 receptors. Such studies contribute to understanding how modifications in chemical structure can influence pharmacological activity, highlighting the potential for developing new therapeutic agents (Khurana et al., 2014).

Potential Therapeutic Targets

  • Piperidine derivatives have been evaluated for their serotonin 4 (5-HT4) receptor agonist activity, indicating the role of these compounds in modulating gastrointestinal motility. This research exemplifies how structural derivatives of piperidine can be potential candidates for treating gastrointestinal disorders (Sonda et al., 2003).

properties

IUPAC Name

5-chloro-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S2/c15-13-4-3-12(21-13)14(18)16-9-10-5-7-17(8-6-10)22(19,20)11-1-2-11/h3-4,10-11H,1-2,5-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONQIELWVBOICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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